3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

regioisomer hydrogen-bond donor partition coefficient

3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid (CAS 1268047-11-5) is a 1,4-benzoxazin-3-one derivative bearing a propanoic acid side chain at the C-6 position of the aromatic ring. Its molecular formula is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g·mol⁻¹.

Molecular Formula C11H11NO4
Molecular Weight 221.212
CAS No. 1268047-11-5
Cat. No. B2954358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid
CAS1268047-11-5
Molecular FormulaC11H11NO4
Molecular Weight221.212
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)CCC(=O)O
InChIInChI=1S/C11H11NO4/c13-10-6-16-9-3-1-7(2-4-11(14)15)5-8(9)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15)
InChIKeyKABSKLUTMYWZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic Acid (CAS 1268047-11-5): Compound Identity and Core Physicochemical Profile


3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid (CAS 1268047-11-5) is a 1,4-benzoxazin-3-one derivative bearing a propanoic acid side chain at the C-6 position of the aromatic ring . Its molecular formula is C₁₁H₁₁NO₄ with a molecular weight of 221.21 g·mol⁻¹ . The benzoxazinone scaffold is a privileged structure in medicinal chemistry, historically explored for potassium channel modulation [1] and cyclooxygenase (COX) inhibition [2]. The C-6 propanoic acid substitution pattern distinguishes this compound from more common N-4-substituted regioisomers discussed below.

Why Generic Substitution by 4-Substituted or 2-Oxo Benzoxazine Regioisomers Fails for 3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic Acid


The C-6 substitution pattern in 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid creates a fundamentally different electronic distribution and hydrogen-bonding topology compared to the N-4-substituted regioisomer (CAS 23866-15-1) . In the N-4 regioisomer, the propanoic acid moiety is attached to the lactam nitrogen, altering the amide resonance and eliminating the free N–H donor present in the target compound [1]. This free N–H is critical for hydrogen-bond interactions with biological targets such as the ATP-binding pocket of potassium channels [2] and the COX active site [3]. Similarly, the 2-oxo-2H-1,4-benzoxazin-3-yl regioisomer (CAS 247571-62-6) features a C=N imine bond rather than the saturated C–N of the target compound, resulting in a planar, conjugated heterocycle with distinct geometry and reactivity . These structural differences preclude direct functional interchangeability in any structure-activity relationship (SAR) study or synthetic pathway.

Quantitative Differentiation Evidence for 3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic Acid Versus Closest Structural Analogs


Regioisomeric C-6 vs. N-4 Propanoic Acid Substitution: Impact on Hydrogen-Bond Donor Capacity and Predicted LogP

The target compound possesses a free lactam N–H (one hydrogen-bond donor) that is absent in the N-4-substituted regioisomer (CAS 23866-15-1), where the propanoic acid chain occupies the nitrogen position . This N–H donor is geometrically positioned to engage the conserved backbone carbonyl of residues in the ATP-binding cleft of KATP channels, as demonstrated by molecular docking of 2H-1,4-benzoxazine derivatives [1]. The N-4 regioisomer cannot form this interaction. Predicted pKa for the target compound is 4.55±0.10 (carboxylic acid), while the N-4 regioisomer is reported as a solid with mp 163–166 °C, indicating different crystal packing and solubility profiles .

regioisomer hydrogen-bond donor partition coefficient medicinal chemistry SAR

Oxidation-State Differentiation: 3-Oxo-3,4-dihydro (Saturated) vs. 2-Oxo-2H (Imino) Benzoxazine Core

The target compound contains a saturated C-2 methylene group adjacent to the lactam carbonyl, yielding an sp³-hybridized carbon at position 2. In contrast, 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid (CAS 247571-62-6) features an sp² C=N imine bond at the equivalent position, creating a fully conjugated 2H-1,4-benzoxazin-3-one system . This difference is reflected in the molecular formulas: C₁₁H₁₁NO₄ (target) versus C₁₁H₉NO₄ (2-oxo-2H analog), a difference of two hydrogen atoms corresponding to the saturation of the C=N bond . The saturated 3,4-dihydro core of the target compound is less electrophilic and less prone to nucleophilic addition at the heterocycle, providing greater chemical stability under basic or nucleophilic conditions [1].

oxidation state benzoxazinone imine reactivity chemical stability

Scaffold Topology: 6-Propanoic Acid Linker Length vs. 2-Acetic Acid Benzoxazinone Analogs

The target compound incorporates a three-carbon (ethylene) linker between the benzoxazinone C-6 position and the carboxylic acid terminus. In contrast, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid features a single-carbon linker at the C-2 position [1]. This difference in linker length and attachment position results in distinct spatial orientation of the acid group: the C-6 propanoic acid extends laterally from the aromatic ring, while the C-2 acetic acid extends from the heterocyclic ring adjacent to the lactam [2]. The longer, more flexible propanoic acid linker of the target compound provides greater conformational freedom and reach in fragment-growing strategies, while the C-6 attachment point preserves the integrity of the oxazinone ring for further functionalization at N-4 or C-2.

linker length scaffold topology structure-activity relationship building block fragment-based drug design

Commercial Availability and Purity Benchmarking: 95% Minimum Purity with Multi-Vendor Sourcing Options

The target compound is commercially available from multiple independent vendors at a specified purity of ≥95% (HPLC) . Pricing data indicates availability at the 50 mg scale (€245.00) and 500 mg scale (€974.00) from CymitQuimica . In contrast, the N-4 regioisomer (CAS 23866-15-1) is listed at 97% purity by AKSci with a defined melting point of 163–166 °C, but is primarily available through custom synthesis rather than as a stocked catalog item . The 2-oxo-2H analog (CAS 247571-62-6) is stocked by Fluorochem and Chemscene as a research chemical . The multi-vendor availability of the target compound at defined purity reduces procurement risk and lead time.

commercial availability purity specification procurement supply chain research chemical

Absence of Published Bioactivity Data: A Defined Chemical-Probe Opportunity with No Pre-Existing Target Bias

Per ChEMBL 20, there is no known bioactivity for this compound, and it is not reported in any publications indexed by ChEMBL [1]. This contrasts sharply with heavily annotated benzoxazinone derivatives such as the 6-chloro-N-4-substituted KMO inhibitors (WO 2016/188827 A1), which have defined IC₅₀ values and known polypharmacology [2]. The absence of pre-existing target annotations for the target compound means it can serve as an unbiased chemical probe for phenotypic screening or affinity-based target deconvolution without the confounding influence of prior literature bias [3]. For procurement in early-stage drug discovery, this 'clean-slate' profile is advantageous when screening against novel target classes or building proprietary fragment libraries.

chemical probe phenotypic screening target deconvolution novel chemical space fragment-based drug discovery

Recommended Research and Industrial Application Scenarios for 3-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic Acid (CAS 1268047-11-5)


Fragment-Based Drug Discovery (FBDD): Benzoxazinone Carboxylic Acid as a Privileged Fragment for Library Design

The C-6 propanoic acid substitution, free N–H donor, and saturated 3,4-dihydro core make this compound an attractive fragment for FBDD libraries targeting ATP-binding pockets (e.g., kinases, KATP channels). The carboxylic acid handle at the terminus of a three-carbon linker allows conjugation to amines, hydrazines, or alcohols without steric interference with the benzoxazinone pharmacophore [1]. The absence of pre-existing bioactivity annotations (per ChEMBL 20) means the fragment can be screened without target bias, an advantage over heavily precedented benzoxazinone fragments [2]. The ≥95% purity specification from multiple vendors ensures consistent quality for SPR-based fragment screening where high chemical purity is essential for reliable KD determination .

Regioisomeric Selectivity Studies: Probing 6- vs. 4-Substitution Effects on Potassium Channel Modulation

The target compound serves as a critical tool compound for SAR studies comparing C-6 vs. N-4 substitution effects on benzoxazinone-mediated potassium channel modulation. Prior work by Tricarico et al. (2008) demonstrated that 2H-1,4-benzoxazine derivatives act on skeletal muscle KATP channels with dual activating/blocking actions, and the substitution position is a key determinant of the functional outcome [1]. Because the N-4 regioisomer (CAS 23866-15-1) lacks the free N–H and places the acid chain directly on the lactam nitrogen, comparative patch-clamp electrophysiology using both regioisomers can deconvolute the structural determinants of channel activation vs. block [2]. The multi-vendor availability of the target compound at defined purity supports reproducible electrophysiology experiments across laboratories.

Synthetic Chemistry: A Robust Building Block for Multi-Step Synthesis of Benzoxazinone-Derived Compound Libraries

The saturated 3,4-dihydro-3-oxo core of the target compound provides greater chemical stability than the imine-containing 2-oxo-2H analog (CAS 247571-62-6), making it a preferred building block for multi-step synthetic sequences involving basic or nucleophilic conditions [1]. The C-6 propanoic acid can be selectively reduced to the alcohol, converted to the acyl chloride, or coupled to amines via standard amide bond-forming reactions, while the N-4 position remains available for alkylation or acylation [2]. Microwave-assisted synthetic protocols for the 3,4-dihydro-3-oxo-2H-1,4-benzoxazine scaffold are well established, enabling rapid library generation from the parent acid .

Unbiased Phenotypic Screening: A Chemical Probe with No Pre-Existing Target Annotation

For phenotypic screening programs seeking to identify novel mechanisms of action, this compound offers a 'clean-slate' profile with zero reported bioactivities in ChEMBL 20 and zero publications [1]. This stands in contrast to the extensively characterized 6-chloro-N-4-substituted benzoxazinone KMO inhibitors (WO 2016/188827 A1), which carry known target engagement and polypharmacology liabilities [2]. The target compound's favorable physicochemical properties (MW 221.21, tPSA 116 Ų, 8 rotatable bonds, predicted pKa 4.55) place it within lead-like chemical space, making it suitable for cell-based phenotypic assays where permeability and solubility are critical . The defined 95% purity from commercial sources ensures that any observed phenotypic activity can be confidently attributed to the compound rather than impurities.

Quote Request

Request a Quote for 3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.